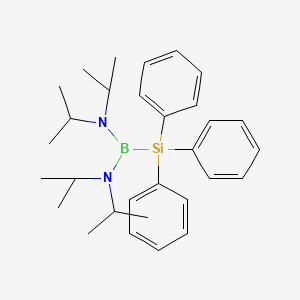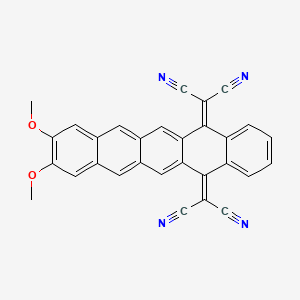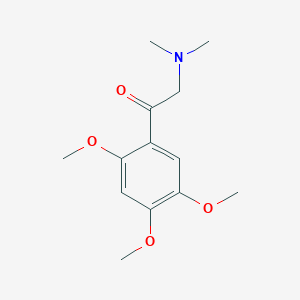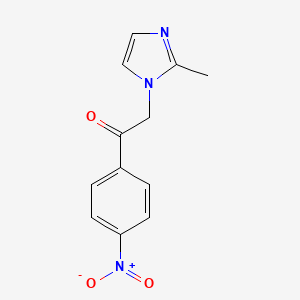
2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone is an organic compound that features both an imidazole ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone typically involves the reaction of 2-methylimidazole with 4-nitrobenzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 2-(2-Methylimidazol-1-yl)-1-(4-aminophenyl)ethanone.
Substitution: Various alkylated or acylated derivatives of the imidazole ring.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, compounds with imidazole rings are often studied for their enzyme inhibition properties and potential therapeutic effects.
Medicine
Industry
In the industrial sector, such compounds may be used in the synthesis of advanced materials or as intermediates in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The nitrophenyl group could also participate in electron transfer processes, affecting the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Imidazol-1-yl)-1-(4-nitrophenyl)ethanone
- 2-(2-Methylimidazol-1-yl)-1-phenylethanone
- 2-(2-Methylimidazol-1-yl)-1-(4-methoxyphenyl)ethanone
Uniqueness
The presence of both the 2-methylimidazole and 4-nitrophenyl groups in 2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone makes it unique
Propiedades
Número CAS |
342801-48-3 |
|---|---|
Fórmula molecular |
C12H11N3O3 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
2-(2-methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H11N3O3/c1-9-13-6-7-14(9)8-12(16)10-2-4-11(5-3-10)15(17)18/h2-7H,8H2,1H3 |
Clave InChI |
SDQNOFICLCGYFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)

![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)
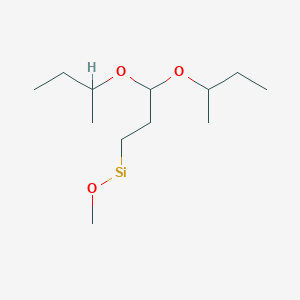
![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
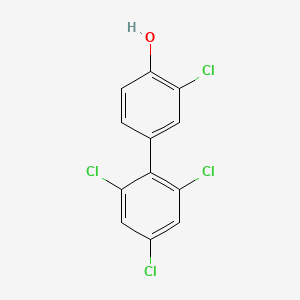

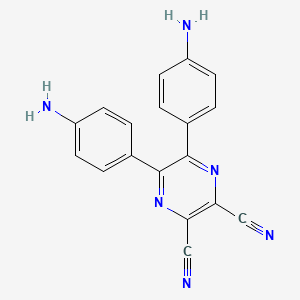
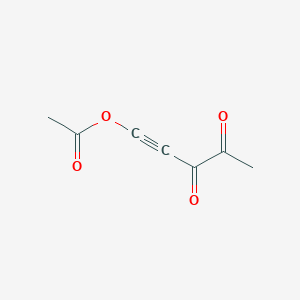

![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
